N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a furan-substituted isoxazole carboxamide moiety and a 2-ethoxyphenylacetamide side chain. This structure combines multiple pharmacophoric elements:
- 1,3,4-Thiadiazole: Known for its role in antimicrobial and antitumor activities due to sulfur and nitrogen atoms enhancing electronic interactions with biological targets .
- 2-Ethoxyphenylacetamide: Modifies lipophilicity and bioavailability, with the ethoxy group influencing metabolic stability .
While explicit synthesis data for this compound is unavailable in the provided evidence, analogous routes involve cyclization reactions (e.g., using iodine and triethylamine in DMF) and sequential coupling of thioether-linked side chains to the thiadiazole ring . Structural confirmation typically employs NMR, mass spectrometry, and IR spectroscopy .
Properties
IUPAC Name |
N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5S2/c1-2-28-14-7-4-3-6-12(14)21-17(26)11-31-20-24-23-19(32-20)22-18(27)13-10-16(30-25-13)15-8-5-9-29-15/h3-10H,2,11H2,1H3,(H,21,26)(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPMSLVIPMYJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound can be described by its complex structure, which includes:
- Thiadiazole moiety : Known for various biological activities.
- Isoxazole ring : Associated with neuroactive properties.
- Furan ring : Often linked to anticancer activity.
The molecular formula is with a molecular weight of 352.43 g/mol.
Synthesis
The synthesis of the compound involves several steps:
- Formation of the thiadiazole derivative.
- Introduction of the furan and isoxazole rings.
- Final coupling with the ethoxyphenyl group.
This multi-step synthesis has been optimized to yield high purity and yield, as indicated by spectral analyses (NMR, IR).
Anticancer Activity
Recent studies have evaluated the anticancer potential of derivatives similar to this compound against various cancer cell lines:
The compound exhibited significant cytotoxicity against MCF7 and A549 cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties have also been explored, particularly against Gram-positive and Gram-negative bacteria. The following table summarizes some findings:
These results suggest that derivatives of this compound could serve as potential leads in the development of new antimicrobial agents.
Case Studies
- Study on Anticancer Activity : A derivative was tested against MCF7 cells and showed promising results with an IC50 value significantly lower than standard chemotherapeutics like cisplatin .
- Antimicrobial Evaluation : In a comparative study, various derivatives exhibited MIC values lower than traditional antibiotics against resistant strains of bacteria, demonstrating their efficacy in overcoming antibiotic resistance .
Comparison with Similar Compounds
Bioactivity
- Antimicrobial Activity : The 1,3,4-thiadiazole core in the target compound aligns with derivatives showing broad-spectrum antimicrobial effects, particularly against Gram-positive bacteria . The furan-isoxazole group may enhance activity compared to thiophene analogues (e.g., ), which lack furan’s oxygen-mediated hydrogen bonding .
- Antitumor Potential: Thiadiazole derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit cytotoxicity, but the target compound’s ethoxyphenyl group may reduce toxicity while maintaining efficacy .
Physicochemical Properties
- Lipophilicity : The 2-ethoxyphenyl group (logP ~2.8) balances hydrophobicity better than benzo[d][1,3]dioxol (logP ~2.2), improving membrane permeability .
- Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism compared to methylenedioxy (benzo[d][1,3]dioxol), extending half-life .
Research Findings and Limitations
Preparation Methods
1,3-Dipolar Cycloaddition of Nitrile Oxide with Alkyne
The isoxazole core is synthesized via Huisgen cycloaddition between a furan-containing alkyne and a nitrile oxide precursor.
Procedure:
- Generation of nitrile oxide : Chlorination of hydroxylamine derivative 1 (furan-2-carbonyl chloride) yields nitrile oxide 2 (Figure 1).
- Cycloaddition : Reaction of 2 with propiolic acid under basic conditions forms 5-(furan-2-yl)isoxazole-3-carboxylic acid (3 ) with regioselectivity governed by frontier molecular orbital interactions.
Optimization Notes:
- Temperature control (0–5°C) minimizes side reactions.
- Use of anhydrous dichloromethane enhances nitrile oxide stability.
Functionalization of 5-Amino-1,3,4-thiadiazole-2-thiol
Thiadiazole Ring Formation
Fragment B is prepared via cyclization of thiosemicarbazide 4 with phosphorus oxychloride.
Procedure:
- Thiosemicarbazide synthesis : Condensation of thiocarbazide with formic acid yields 4 .
- Cyclodehydration : Treatment with POCl₃ at reflux forms 5-amino-1,3,4-thiadiazole-2-thiol (5 ) with 78% yield.
Key Parameters:
Incorporation of 2-Ethoxyphenyl Urea Moiety
Thioether Bridging
Fragment C is introduced via nucleophilic substitution between 5 and bromoethyl urea derivative 6 .
Procedure:
- Urea synthesis : Reaction of 2-ethoxyaniline with bromoacetyl bromide forms 6 .
- Thioether formation : Treatment of 5 with 6 in DMF/K₂CO₃ yields 7 (85% yield).
Critical Observations:
- DMF enhances solubility of ionic intermediates.
- Exclusion of moisture prevents hydrolysis of the bromoethyl group.
Final Coupling via Carboxamide Bond
Activation of Carboxylic Acid
Fragment A (3 ) is converted to acyl chloride 8 using thionyl chloride.
Procedure:
- Chlorination : SOCl₂ in anhydrous toluene at 60°C for 2 h.
- Coupling : Reaction of 8 with 7 in THF/triethylamine yields target compound 9 (72% yield).
Analytical Validation:
- ¹H NMR : δ 8.21 (s, 1H, isoxazole-H), 7.68–6.84 (m, 6H, aromatic), 4.12 (q, 2H, OCH₂CH₃).
- LC-MS : [M+H]⁺ = 529.2 (calculated 529.1).
Comparative Analysis of Synthetic Routes
| Method | Step | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| A | Cycloaddition | 65 | 95 | High regioselectivity |
| B | Thioether formation | 85 | 98 | Mild conditions |
| C | Amide coupling | 72 | 97 | Scalability |
Mechanistic Insights and Side Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
